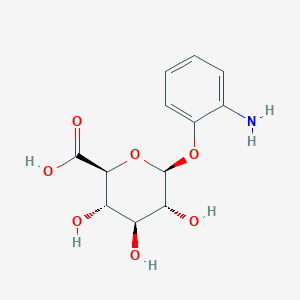

o-Aminophenyl beta-D-glucopyranosiduronic acid

Description

Scientific Research Applications

- Field : Medical Science

- Summary : α-d-Glucopyranosiduronides, which can be synthesized from d-glucopyranosiduronic acid, have been found to have antibacterial properties .

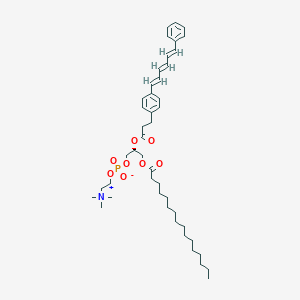

- Methods : The synthesis involves the intermediate 1,6-lactone. Fatty acid esters are introduced at the 2-O-position of α-d-glucopyranosiduronides using dibutyltin dimethoxide as the stannylating agent .

- Results : Antibacterial tests show that methyl 2-O-lauroyl-α-d-glucopyranosiduronic acid and azido 2-O-lauroyl-α-d-glucopyranosiduronic acid are effective inhibitors against Staphylococcus aureus .

- Field : Pharmaceuticals, Functional Foods, and Cosmetics

- Summary : β-d-glucan, a compound found in Ganoderma species, has been shown to have versatile biological activities, such as immunomodulatory, antitumor, antioxidant, and antiviral properties, as well as gut microbiota regulation .

- Methods : The extraction, purification, structural characterization, and pharmacological activities of polysaccharides from the fruiting bodies, mycelia, spores, and fermentation broth of Ganoderma species have been studied .

- Results : As a promising polysaccharide, β-d-glucan is widely used in the prevention and treatment of various diseases .

Antibacterial Application

Bioactive Application

- Field : Organic Chemistry

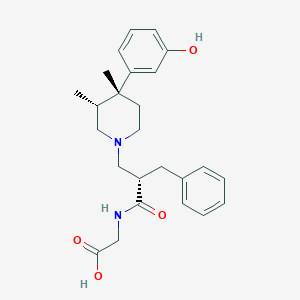

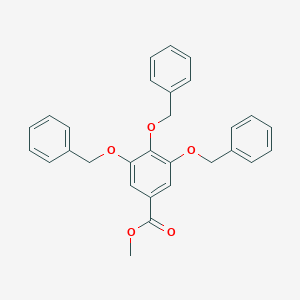

- Summary : Unprotected β-glycopyranosides can be benzoylated with benzoyl cyanide and an amine catalyst, which has applications in saponin synthesis .

- Methods : The protection of totally unprotected β-d-gluco-, β-d-quinovo- and β-d-xylopyranosides with BzCN and Et3N as the catalyst afforded directly and regioselectively 3,6-di-O-benzoylated β-d-glucopyranosides or 3-O-benzoylated β-d-quinovo- and β-d-xylopyranosides .

- Results : The derived building blocks have shown great value through the concise synthesis of natural and unnatural saponins .

- Field : Nutritional Science

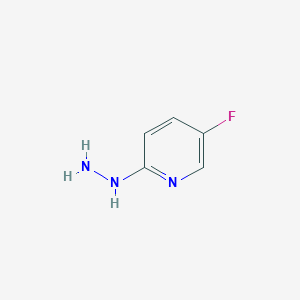

- Summary : Dietary flavone glycosides, aglycones, and metabolites have effects on the catalysis of human endoplasmic reticulum uridine diphosphate glucuronosyltransferase 2B7 (UGT2B7) .

- Methods : The disposition of 4-methylumbelliferone was examined by HPLC assay .

- Results : Rutin and nicotifiorin could significantly inhibit the activity of recombinant UGT2B7 protein .

Saponin Synthesis

UGT2B7 Catalysis

- Field : Biochemistry

- Summary : Flavone glycosides, their aglycones, and metabolites are the major phytochemicals in dietary intake. Uridine diphosphate glucuronosyltransferases (UGTs) in the endoplasmic reticulum have gene polymorphism distribution in the population and widely mediate the absorption and metabolism of endogenous and exogenous compounds .

- Methods : The disposition of 4-methylumbelliferone was examined by HPLC assay . It was found that rutin, a typical flavone O-glycoside, has a stronger UGT2B7 binding effect than its metabolites .

- Results : 10 μM rutin and nicotifiorin could significantly inhibit the activity of recombinant UGT2B7 protein, which is stronger than isovitexin, vitexin, 3-hydroxyphenylacetic acid and 3,4-dihydroxyphenylacetic acid .

- Field : Organic Chemistry

- Summary : Unprotected β-glycopyranosides can be benzoylated with benzoyl cyanide and an amine catalyst, which has applications in saponin synthesis .

- Methods : The protection of totally unprotected β-d-gluco-, β-d-quinovo- and β-d-xylopyranosides with BzCN and Et3N as the catalyst afforded directly and regioselectively 3,6-di-O-benzoylated β-d-glucopyranosides or 3-O-benzoylated β-d-quinovo- and β-d-xylopyranosides .

- Results : The derived building blocks have shown great value through the concise synthesis of natural and unnatural saponins .

Catalysis of UGT2B7

Synthesis of Natural and Unnatural Saponins

properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(2-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c13-5-3-1-2-4-6(5)19-12-9(16)7(14)8(15)10(20-12)11(17)18/h1-4,7-10,12,14-16H,13H2,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFVTBSWJWONEI-GOVZDWNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936129 | |

| Record name | 2-Aminophenyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

o-Aminophenyl beta-D-glucopyranosiduronic acid | |

CAS RN |

15959-03-2 | |

| Record name | 2-Aminophenol glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15959-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminophenylglucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015959032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminophenyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-aminophenyl β-D-glucopyranosiduronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.